Glycyl-L-phenylalanine 2-naphthylamide

Description

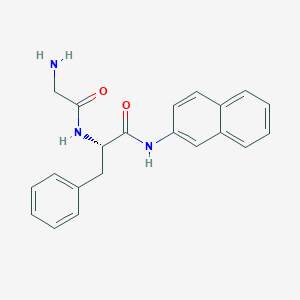

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c22-14-20(25)24-19(12-15-6-2-1-3-7-15)21(26)23-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABDXPBHLDPMOA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944021 | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-66-4 | |

| Record name | Glycyl-N-2-naphthalenyl-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21438-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine 2-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021438664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gly-Phe β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glycyl-L-phenylalanine 2-naphthylamide: A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a widely utilized dipeptide substrate for the lysosomal cysteine protease, Cathepsin C (also known as Dipeptidyl Peptidase I). Its mechanism of action is centered on its selective hydrolysis by Cathepsin C within the acidic environment of the lysosome. This enzymatic cleavage leads to the accumulation of its products, Glycyl-L-phenylalanine, within the organelle. The resulting increase in intra-lysosomal osmotic pressure ultimately causes swelling and disruption of the lysosomal membrane. This unique property of GPN has established it as a valuable tool in cell biology research, particularly for the selective lysis of lysosomes to study their contents, function, and role in various cellular processes. This technical guide provides an in-depth overview of the core mechanism of action of GPN, summarizes key quantitative data, presents detailed experimental protocols, and includes visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a specific substrate for the lysosomal enzyme Cathepsin C.[1][2][3][4] The process can be delineated into the following steps:

-

Cellular Uptake and Lysosomal Trafficking: GPN, being a small dipeptide derivative, can permeate the cell membrane and subsequently traffic to the lysosomal compartment.

-

Enzymatic Hydrolysis by Cathepsin C: Inside the lysosome, Cathepsin C recognizes and cleaves the amide bond between the phenylalanine residue and the 2-naphthylamine moiety of GPN.[1][2]

-

Intra-lysosomal Accumulation of Products: The hydrolysis of GPN releases Glycyl-L-phenylalanine and 2-naphthylamine. The amino acid dipeptide, in particular, becomes trapped and accumulates within the lysosome.[2][3]

-

Osmotic Destabilization and Lysosomal Lysis: This accumulation of hydrolysis products significantly increases the osmolarity inside the lysosome. The influx of water to equalize this osmotic pressure leads to lysosomal swelling and eventual rupture of the lysosomal membrane.[2][3] This targeted disruption allows for the release of lysosomal contents into the cytoplasm, a phenomenon that can be harnessed for various experimental purposes.[1]

Recent studies have also suggested that GPN can induce changes in cytosolic and lysosomal pH, leading to calcium release from the endoplasmic reticulum. However, it has been reported that these effects can occur independently of Cathepsin C activity.[5][6] Therefore, the canonical and most widely accepted mechanism of action for GPN as a specific lysosomal agent is through its Cathepsin C-mediated hydrolysis and subsequent osmotic lysis.

Quantitative Data

| Parameter | Value | Enzyme/Substrate/Inhibitor | Notes |

| Optimal pH | 5.5 - 7.0 | Cysteine Cathepsins | The optimal pH for most cysteine cathepsins, including Cathepsin C, is in the acidic to neutral range, consistent with the lysosomal environment. |

| Assay pH | 6.8 | Cathepsin C | A specific spectrophotometric assay protocol for Cathepsin C activity utilizes a pH of 6.8. |

| IC50 | 1.5 nM | MOD06051 | A potent inhibitor of Cathepsin C, demonstrating high specificity. |

| IC50 | 0.6 nM (mouse), 2.6 nM (rat) | BI-9740 | A highly selective Cathepsin C inhibitor with varying potency across species. |

| IC50 | 61.79 nM | Cathepsin C-IN-3 | A potent inhibitor of Cathepsin C. |

| Inhibitor | 1 mM ZnSO4 | Cathepsin C | Zinc sulfate has been shown to considerably inhibit the total activity of Cathepsin C. |

| Inhibitor | Leupeptin | Cathepsin C | The presence of leupeptin renders lysosomes largely resistant to the action of GPN, indicating its inhibitory effect on Cathepsin C activity.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Spectrophotometric Assay for Cathepsin C Activity

This protocol is adapted from established methods for measuring Cathepsin C activity and can be used to assess the efficacy of potential inhibitors.

Materials:

-

Recombinant Human Cathepsin C

-

This compound (GPN)

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM CHAPS, 1 mM DTT, pH 5.5

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of GPN in DMSO. Further dilute the stock solution in Assay Buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Reconstitute lyophilized Cathepsin C in the recommended buffer to a stock concentration. On the day of the experiment, prepare a working solution of Cathepsin C in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the Assay Buffer and the GPN substrate solution to the desired final concentrations. For inhibitor studies, add the inhibitor at various concentrations at this step.

-

Reaction Initiation: Initiate the reaction by adding the Cathepsin C working solution to each well. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: The cleavage of the 2-naphthylamide group can be monitored by measuring the change in absorbance at a specific wavelength (typically around 340 nm for free 2-naphthylamine).

Fluorescence-Based Assay for Lysosomal Integrity

This protocol utilizes a pre-loaded fluorescent marker to assess GPN-induced lysosomal lysis.

Materials:

-

Cells in culture

-

FITC-dextran (or other fluorescent lysosomal marker)

-

This compound (GPN)

-

Assay Buffer (e.g., sucrose-based buffer)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader

-

Centrifuge

Procedure:

-

Lysosomal Loading: Incubate cells with a fluorescent marker such as FITC-dextran for a sufficient time to allow for endocytosis and accumulation within the lysosomes.

-

Cell Washing: Thoroughly wash the cells to remove any extracellular fluorescent marker.

-

Cell Preparation: Harvest the cells and resuspend them in the Assay Buffer. Plate the cells in a 96-well black, clear-bottom plate.

-

Initiation of Lysosomal Disruption: Add GPN to the cell suspension at a final concentration typically in the range of 50-200 µM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Measurement of Released Marker:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the fluorescence of the released FITC-dextran in the supernatant using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm). An increase in supernatant fluorescence corresponds to a loss of lysosomal integrity.

-

Visualizations

Diagram 1: Enzymatic Cleavage of GPN by Cathepsin C

Caption: Enzymatic hydrolysis of GPN by Cathepsin C.

Diagram 2: GPN-Induced Lysosomal Lysis Workflow

Caption: Step-by-step mechanism of GPN-induced lysosomal lysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intralysosomal hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of lysosomes and autophagosomes by means of glycyl-phenylalanine-naphthylamide, a lysosome-disrupting cathepsin-C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Glycyl-L-phenylalanine 2-naphthylamide in Research

For Researchers, Scientists, and Drug Development Professionals

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a valuable chemical tool in cell biology research, primarily utilized for its ability to selectively induce the osmotic lysis of lysosomes. This dipeptide amide serves as a specific substrate for the lysosomal endopeptidase Cathepsin C, also known as dipeptidyl peptidase I. The enzymatic action of Cathepsin C on GPN within the acidic environment of the lysosome leads to the accumulation of cleavage products, resulting in osmotic swelling and subsequent rupture of the lysosomal membrane. This unique property allows researchers to investigate lysosomal function, distinguish between endocytic compartments, and purify other cellular organelles without lysosomal contamination.

Principle of Action: Selective Lysosomal Disruption

The utility of GPN as a research tool is predicated on its specific interaction with Cathepsin C within the lysosomal compartment. GPN, being membrane permeable, can diffuse across cellular and organellar membranes. Once inside the lysosome, the resident enzyme Cathepsin C hydrolyzes the amide bond of GPN. This cleavage releases glycyl-L-phenylalanine and 2-naphthylamine. The accumulation of these hydrolysis products, particularly the dipeptide, within the lysosome dramatically increases the intra-organellar osmotic pressure. This osmotic imbalance drives an influx of water into the lysosome, causing it to swell and ultimately burst. This selective disruption of lysosomes allows for the release of their contents into the cytosol or the extracellular environment, depending on the experimental setup.

Recent studies, however, suggest that GPN can also evoke an increase in cytosolic pH and calcium levels, effects that may be independent of Cathepsin C activity and lysosomal rupture[1]. These findings highlight the importance of careful experimental design and data interpretation when using GPN.

Core Applications in Research

The primary applications of this compound in a research setting include:

-

Selective Lysis of Lysosomes: GPN is widely employed to selectively rupture lysosomes in cultured cells or subcellular fractions. This technique is instrumental in studying the consequences of lysosomal content release and in assessing lysosomal membrane integrity.

-

Distinguishing Lysosomes from Endosomes: Due to its specific activation within lysosomes, GPN serves as a tool to differentiate between late endosomes and lysosomes. While endosomes may contain some lysosomal enzymes, the concentration and activity of Cathepsin C are highest in mature lysosomes, leading to a more pronounced disruptive effect in this compartment.[2][3][4][5]

-

Purification of Cellular Organelles: By selectively eliminating lysosomes from cellular homogenates, GPN facilitates the purification of other organelles, such as autophagosomes and mitochondria.[6] This is particularly useful in protocols where lysosomal contamination can interfere with downstream analyses.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of this compound in research. It is important to note that optimal conditions can vary depending on the cell type and experimental objectives.

| Parameter | Value | Enzyme | Notes | Reference |

| Typical Working Concentration | 50 µM - 200 µM | Cathepsin C | Effective for inducing lysosomal lysis in various cell lines. | [6] |

| Incubation Time | 10 - 30 minutes | Cathepsin C | Sufficient to induce significant lysosomal rupture. | [1] |

| Optimal pH for Activity | 5.0 - 6.0 | Cathepsin C | Reflects the acidic environment of the lysosome. | [7][8] |

Experimental Protocols

Protocol 1: Assessment of Lysosomal Integrity using GPN

This protocol describes a method to assess the integrity of the lysosomal membrane in cultured cells using GPN. The release of a pre-loaded fluorescent marker from the lysosomes into the cytosol is measured as an indicator of lysosomal rupture.

Materials:

-

Cultured cells of interest

-

Fluorescently-labeled dextran (e.g., FITC-dextran, 70 kDa)

-

This compound (GPN) stock solution (e.g., 50 mM in DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Methodology:

-

Loading Lysosomes:

-

Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy).

-

Incubate the cells with culture medium containing 0.5-1 mg/mL of FITC-dextran for 16-24 hours. This allows for the uptake of the dextran via endocytosis and its accumulation in lysosomes.

-

Wash the cells three times with warm PBS to remove extracellular FITC-dextran.

-

Add fresh, pre-warmed culture medium and incubate for a "chase" period of 1-4 hours to ensure the localization of the dextran to lysosomes.

-

-

GPN Treatment:

-

Prepare a working solution of GPN in culture medium at the desired final concentration (e.g., 100 µM).

-

Remove the medium from the cells and add the GPN-containing medium.

-

Incubate the cells at 37°C for the desired time (e.g., 15-30 minutes).

-

-

Data Acquisition:

-

Microscopy: Observe the cells under a fluorescence microscope. In control cells (untreated), the fluorescence will be punctate, corresponding to intact lysosomes. In GPN-treated cells, a diffuse cytosolic fluorescence will be observed due to the release of FITC-dextran from the ruptured lysosomes.

-

Plate Reader: To quantify the release, the fluorescence intensity of the culture supernatant can be measured, or the cells can be imaged and the cytosolic fluorescence quantified using image analysis software.

-

Protocol 2: Selective Lysis of Lysosomes in a Subcellular Fraction

This protocol outlines a method for the selective disruption of lysosomes within a mixed organelle fraction, which is often a preliminary step in the purification of other organelles.

Materials:

-

Subcellular fraction containing lysosomes (e.g., a crude mitochondrial or lysosomal fraction)

-

GPN stock solution (50 mM in DMSO)

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4)

-

Centrifuge

Methodology:

-

Preparation of Subcellular Fraction:

-

Isolate a crude organelle fraction from cells or tissue using standard differential centrifugation techniques.

-

-

GPN Treatment:

-

Resuspend the organelle pellet in ice-cold homogenization buffer.

-

Add GPN to a final concentration of 50-200 µM.

-

Incubate the suspension on ice or at room temperature for 15-30 minutes.

-

-

Separation of Lysosomal Contents:

-

Centrifuge the suspension at a speed sufficient to pellet the remaining intact organelles (e.g., 10,000 x g for 10 minutes for mitochondria).

-

The supernatant will contain the soluble contents of the ruptured lysosomes, while the pellet will be enriched in other, intact organelles.

-

-

Analysis:

-

The effectiveness of the lysosomal lysis can be confirmed by assaying for the presence of lysosomal enzymes (e.g., beta-hexosaminidase) in the supernatant versus the pellet.

-

Visualizing the Mechanism and Workflow

Mechanism of GPN-Induced Lysosomal Lysis

Caption: Mechanism of GPN-induced selective lysosomal lysis.

Experimental Workflow for Lysosomal Integrity Assay

Caption: Workflow for assessing lysosomal integrity using GPN.

Broader Context and Considerations

While this compound is a cornerstone for studying lysosomal biology, it is worth noting that other derivatives of Glycyl-L-phenylalanine are utilized as substrates for different proteases. For instance, chromogenic or fluorogenic derivatives of this dipeptide can be used in assays for enzymes like chymotrypsin.[9][10] However, the 2-naphthylamide version remains the most specific and widely used tool for the targeted disruption of lysosomes.

Researchers should remain mindful of the potential off-target or secondary effects of GPN, such as alterations in cytosolic pH and calcium, and incorporate appropriate controls to ensure the accurate interpretation of their results.[1] The use of the inactive stereoisomer, Glycyl-D-phenylalanine 2-naphthylamide, which is not a substrate for Cathepsin C, can serve as a valuable negative control in these experiments.

References

- 1. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Separation of lysosomes and autophagosomes by means of glycyl-phenylalanine-naphthylamide, a lysosome-disrupting cathepsin-C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intralysosomal hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intralysosomal hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Glycyl-L-phenylalanine 2-Naphthylamide (GPN): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a dipeptide derivative historically utilized as a substrate for the lysosomal cysteine protease, Cathepsin C (also known as Dipeptidyl Peptidase I). The canonical understanding of GPN's mechanism of action involves its selective hydrolysis by Cathepsin C within the acidic environment of the lysosome. This enzymatic cleavage was thought to lead to an accumulation of the cleavage products, causing osmotic stress and subsequent rupture of the lysosomal membrane.[1][2][3][4] This property has positioned GPN as a widely used tool for studying lysosomal membrane permeabilization (LMP) and its consequences.

However, recent research has unveiled a more complex pharmacological profile for GPN, demonstrating significant Cathepsin C-independent effects. These off-target activities include the induction of calcium (Ca²⁺) release from the endoplasmic reticulum (ER) and alterations in cytosolic pH.[5][6][7] This guide provides an in-depth overview of GPN, detailing its traditional use in lysosomal disruption assays, presenting contemporary findings on its off-target effects, and offering protocols for the accurate measurement of Cathepsin C activity.

Data Presentation

Table 1: GPN-Induced Lysosomal Disruption

| Parameter | Description | Reference |

| Cell Types | Various, including HEK cells, U2OS cells, JIMT-1 breast cancer cells | [5][8][9] |

| GPN Concentration | 20 µM - 300 µM | [10][11] |

| Incubation Time | 5 - 30 minutes | [8][10] |

| Assessment Methods | Galectin-3 puncta formation, release of fluorescently labeled dextrans, loss of lysosomotropic dyes (e.g., LysoTracker), redistribution of lysosomal proteins (e.g., LAMP1) | [8][9][12][13] |

Table 2: Assays for Cathepsin C Activity (Alternative Substrates)

| Substrate | Assay Type | Detection Wavelengths (Excitation/Emission) | Key Considerations | Reference |

| Gly-Arg-AMC | Fluorometric | 340-360 nm / 440-460 nm | Highly sensitive, suitable for kinetic studies. | [14] |

| Gly-Phe-p-nitroanilide | Colorimetric | 405 nm or 410 nm | Less sensitive than fluorometric assays, suitable for endpoint measurements. | [15] |

| (z-FR)₂-Cresyl Violet | Fluorometric | 550-590 nm / 628 nm | Cell-permeable, allows for in situ activity measurement. |

Experimental Protocols

Protocol 1: GPN-Induced Lysosomal Membrane Permeabilization (LMP) Assay

This protocol describes the induction and assessment of LMP using GPN, with Galectin-3 recruitment as the readout.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound (GPN) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Galectin-3

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on a suitable imaging substrate and culture to the desired confluency.

-

GPN Treatment: Dilute the GPN stock solution in pre-warmed cell culture medium to the final desired concentration (typically 50-200 µM). Replace the existing medium with the GPN-containing medium.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 10-30 minutes).

-

Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Immunostaining: Incubate the cells with the primary antibody against Galectin-3 (diluted in blocking buffer) overnight at 4°C. The following day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.

-

Imaging: Wash the cells three times with PBS and mount the coverslips. Acquire images using a fluorescence microscope. The formation of distinct fluorescent puncta indicates the recruitment of Galectin-3 to damaged lysosomes.

Protocol 2: In Vitro Cathepsin C Activity Assay using a Fluorogenic Substrate

This protocol outlines the measurement of Cathepsin C activity in cell lysates using the fluorogenic substrate Gly-Arg-AMC.

Materials:

-

Cell lysate

-

Cathepsin C Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Gly-Arg-AMC stock solution (e.g., 10 mM in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates using a suitable lysis buffer and determine the protein concentration.

-

Reaction Setup: In a black 96-well microplate, add a known amount of cell lysate to each well. Bring the total volume to 50 µL with Cathepsin C Assay Buffer. Include a blank control with lysis buffer only.

-

Substrate Addition: Prepare a working solution of Gly-Arg-AMC by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with excitation at ~355 nm and emission at ~460 nm.

-

Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve. The activity of Cathepsin C is proportional to this rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intralysosomal hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. bmrservice.com [bmrservice.com]

An In-depth Technical Guide to the Intralysosomal Hydrolysis of Glycyl-L-phenylalanine 2-naphthylamide (GPN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a widely utilized lysosomotropic agent in cell biology research, primarily employed to induce lysosomal membrane permeabilization (LMP). The canonical understanding of its mechanism involves intralysosomal hydrolysis by the cysteine protease Cathepsin C, leading to the accumulation of hydrolysis products and subsequent osmotic lysis of the lysosome. However, recent evidence has presented a compelling alternative mechanism, suggesting that GPN acts as a weak base, independent of Cathepsin C activity, causing an elevation in lysosomal and cytosolic pH, which in turn triggers calcium release from the endoplasmic reticulum. This technical guide provides a comprehensive overview of both proposed mechanisms of GPN action, detailed experimental protocols for their investigation, a summary of key quantitative data, and visual representations of the associated signaling pathways.

Introduction

Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, recycling, and signaling. The selective disruption of lysosomal membranes is a powerful tool for studying lysosomal function and its role in various cellular processes, including autophagy, cell death, and immune responses.[1] this compound (GPN) has long been a staple compound for inducing acute lysosomal disruption.[2] This dipeptide amide is believed to passively diffuse across cellular membranes and accumulate within the acidic lumen of lysosomes.

The classical model of GPN-induced lysosomal rupture posits that the intralysosomal enzyme Cathepsin C, a dipeptidyl peptidase, hydrolyzes GPN.[3][4] This enzymatic cleavage is thought to generate high concentrations of Glycyl-L-phenylalanine and 2-naphthylamine within the lysosome, leading to osmotic swelling and eventual rupture of the lysosomal membrane.[5] This controlled induction of LMP has been instrumental in studies ranging from the investigation of lysosomal storage diseases to the development of novel cancer therapies.

However, a growing body of literature challenges this traditional view. Several studies now propose that the primary effects of GPN, particularly the observed increase in cytosolic calcium, are not a direct consequence of lysosomal lysis but rather a result of GPN's properties as a weak base.[6][7] In this alternative model, GPN elevates the pH of both lysosomes and the cytosol, which in turn stimulates calcium release from the endoplasmic reticulum (ER), independent of Cathepsin C activity.[7] This guide will delve into the experimental evidence supporting both the canonical and alternative mechanisms of GPN action.

Mechanisms of Action

The Canonical Pathway: Cathepsin C-Mediated Lysosomal Rupture

The traditional mechanism of GPN action is centered on its specific hydrolysis by the lysosomal cysteine protease, Cathepsin C (also known as Dipeptidyl Peptidase I).[8][9] Cathepsin C is responsible for the removal of dipeptides from the N-terminus of protein and peptide substrates.[4]

The proposed sequence of events is as follows:

-

Lysosomal Accumulation: GPN, being a lipophilic and weakly basic compound, readily crosses the plasma membrane and accumulates in the acidic environment of lysosomes.

-

Enzymatic Hydrolysis: Within the lysosome, Cathepsin C recognizes GPN as a substrate and cleaves the amide bond, releasing Glycyl-L-phenylalanine and 2-naphthylamine.[3]

-

Osmotic Stress: The accumulation of these hydrolysis products within the lysosomal lumen increases the intra-organellar osmotic pressure.

-

Lysosomal Membrane Permeabilization (LMP): The resulting osmotic imbalance leads to water influx, swelling, and eventual rupture of the lysosomal membrane, releasing lysosomal contents into the cytosol.[1][5]

Evidence supporting this pathway includes the observation that GPN treatment leads to the redistribution of lysosomal proteins, such as LAMP1 and LAMP2, from the lysosomal fraction to the cytosolic fraction.[10]

The Alternative Pathway: pH-Dependent Calcium Release from the Endoplasmic Reticulum

More recent investigations have provided evidence for a mechanism of GPN action that is independent of Cathepsin C and lysosomal rupture.[6][7] This alternative pathway suggests that GPN primarily functions as a weak base, leading to changes in intracellular pH and calcium signaling.

The proposed sequence of events in this model is:

-

Alteration of Intracellular pH: GPN, as a membrane-permeant weak base, leads to a rapid and sustained increase in lysosomal pH (pHly) and a transient increase in cytosolic pH (pHcyt).[7]

-

ER Calcium Release: The elevation in cytosolic pH directly stimulates the release of calcium from the endoplasmic reticulum.[7] This effect is reported to be independent of the canonical IP3 and ryanodine receptors.[7]

-

Cathepsin C Independence: Studies have shown that GPN can elicit these pH and calcium changes even in cells lacking functional Cathepsin C or in the presence of Cathepsin C inhibitors.[7]

This alternative mechanism is supported by findings that other structurally unrelated weak bases can mimic the effects of GPN on cytosolic pH and calcium levels.[7] Furthermore, depletion of ER calcium stores has been shown to abolish the GPN-induced cytosolic calcium increase.[7]

Experimental Protocols

The following sections outline detailed methodologies for investigating the two proposed mechanisms of GPN action.

Assessment of Lysosomal Membrane Permeabilization (LMP)

3.1.1. Galectin Puncta Formation Assay

-

Principle: Galectins are cytosolic proteins that recognize and bind to β-galactosides, which are normally restricted to the luminal side of the lysosomal membrane. Upon LMP, galectins translocate to the damaged lysosomes, forming distinct puncta that can be visualized by immunofluorescence microscopy.

-

Protocol:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat cells with the desired concentration of GPN (e.g., 200 µM) for a specified time course (e.g., 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a galectin (e.g., Galectin-3) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope. The appearance of distinct fluorescent puncta indicates LMP.

-

3.1.2. Dextran Release Assay

-

Principle: Cells are pre-loaded with a high-molecular-weight fluorescently labeled dextran, which is taken up by endocytosis and accumulates in lysosomes. Upon LMP, the dextran is released into the cytosol, resulting in a change from a punctate to a diffuse fluorescence pattern.

-

Protocol:

-

Incubate cells with a fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa) at a concentration of 1 mg/mL for 16-24 hours.

-

Wash the cells thoroughly with fresh medium to remove extracellular dextran and chase for at least 2 hours to ensure lysosomal localization.

-

Treat cells with GPN as described above.

-

Visualize the cells using a fluorescence microscope at different time points after GPN addition. A transition from a punctate to a diffuse cytosolic fluorescence indicates dextran release and LMP.

-

Measurement of Intracellular pH

3.2.1. Cytosolic pH (pHcyt) Measurement

-

Principle: The ratiometric fluorescent dye BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein) is used to measure cytosolic pH. The fluorescence emission of BCECF is pH-dependent.

-

Protocol:

-

Load cells with BCECF-AM (the acetoxymethyl ester form of BCECF) at a concentration of 1-5 µM for 30-60 minutes at 37°C.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader or microscope.

-

Establish a calibration curve by treating the cells with buffers of known pH in the presence of the proton ionophore nigericin (10 µM).

-

Add GPN to the cells and record the change in the fluorescence ratio over time to determine the change in pHcyt.

-

3.2.2. Lysosomal pH (pHly) Measurement

-

Principle: The ratiometric fluorescent dye LysoSensor Yellow/Blue DND-160 or by loading lysosomes with FITC-dextran can be used to measure lysosomal pH.[11]

-

Protocol (using FITC-dextran):

-

Load cells with FITC-dextran as described in the dextran release assay.

-

Measure the fluorescence intensity of FITC at two excitation wavelengths (e.g., 490 nm and 450 nm) and a single emission wavelength (e.g., 520 nm).

-

Generate a calibration curve by incubating the loaded cells in buffers of varying pH containing nigericin and monensin (to equilibrate the lysosomal pH with the external buffer).

-

Treat the cells with GPN and monitor the change in the fluorescence ratio to determine the change in pHly.

-

Measurement of Cytosolic Calcium ([Ca2+]c)**

-

Principle: The ratiometric fluorescent indicator Fura-2 is used to measure cytosolic calcium concentrations. The fluorescence excitation of Fura-2 shifts from ~380 nm to ~340 nm upon binding to Ca2+.

-

Protocol:

-

Load cells with Fura-2 AM (the acetoxymethyl ester form) at a concentration of 2-5 µM for 30-60 minutes at 37°C.

-

Wash the cells with a calcium-free buffer and then incubate in a buffer containing a physiological concentration of calcium.

-

Measure the fluorescence intensity at two excitation wavelengths (340 nm and 380 nm) and a single emission wavelength (510 nm).

-

Calculate the ratio of the fluorescence intensities (340/380).

-

Calibrate the Fura-2 signal to determine the absolute [Ca2+]c using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios by treating the cells with a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) in the presence of saturating calcium, respectively.

-

Add GPN and record the temporal changes in the fluorescence ratio to monitor the dynamics of [Ca2+]c.

-

Quantitative Data Summary

The following table summarizes the key experimental findings that support the two proposed mechanisms of GPN action.

| Experimental Observation | Canonical Pathway (Cathepsin C-Dependent) | Alternative Pathway (pH-Dependent) | References |

| GPN-induced Lysosomal Membrane Permeabilization | GPN treatment leads to the release of lysosomal contents, such as fluorescently labeled dextrans, and the redistribution of lysosomal membrane proteins. | GPN does not cause acute, widespread lysosomal rupture, as assessed by the retention of large molecular weight dextrans within lysosomes. | [1][5][7][10] |

| Role of Cathepsin C | The effects of GPN are dependent on the presence and activity of Cathepsin C. | The effects of GPN on pH and calcium are observed in cells lacking functional Cathepsin C and are not blocked by Cathepsin C inhibitors. | [3][7] |

| Effect on Lysosomal pH (pHly) | Not a primary focus of this mechanism, though lysis would dissipate the pH gradient. | GPN causes a rapid and sustained increase in lysosomal pH. | [7] |

| Effect on Cytosolic pH (pHcyt) | Not a primary focus of this mechanism. | GPN causes a transient increase in cytosolic pH. | [7] |

| Source of Cytosolic Calcium ([Ca2+]c) Increase | Release from disrupted lysosomes. | Release from the endoplasmic reticulum, triggered by the increase in cytosolic pH. | [7][12] |

| Effect of ER Calcium Depletion | May have secondary effects, but the primary source of calcium is the lysosome. | Abolishes the GPN-induced increase in cytosolic calcium. | [7] |

| Mimicry by Weak Bases | The specific dipeptide structure of GPN is crucial for Cathepsin C recognition. | Other membrane-permeant weak bases can replicate the effects of GPN on pH and calcium. | [7] |

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the two proposed signaling pathways for GPN action.

Canonical Pathway Diagram

Caption: Canonical pathway of GPN-induced lysosomal rupture.

Alternative Pathway Diagram

Caption: Alternative pathway of GPN-induced ER calcium release.

Conclusion

The study of intralysosomal hydrolysis of GPN has revealed a fascinating and complex picture of its cellular effects. While the traditional model of Cathepsin C-mediated lysosomal rupture remains a valuable framework, the emergence of the alternative pH-dependent mechanism highlights the need for careful interpretation of experimental results obtained using this compound. Researchers and drug development professionals should be aware of both potential pathways of GPN action and design their experiments accordingly to dissect the specific cellular responses under investigation. The choice of experimental controls, such as the use of Cathepsin C inhibitors or knockout cell lines, and the simultaneous measurement of lysosomal integrity, pH, and calcium dynamics, are crucial for accurately attributing the observed effects to a specific mechanism. A thorough understanding of the dual nature of GPN's action will ultimately lead to its more precise application as a tool in cell biology and the development of therapeutics that target lysosomal function.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tools to investigate the cell surface: Proximity as a central concept in glycoRNA biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of cytosolic and lysosomal pH in apoptotic cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microscopic Analysis of Lysosomal Membrane Permeabilization | Springer Nature Experiments [experiments.springernature.com]

- 10. Substrate optimization for monitoring cathepsin C activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The lysosomotrope GPN mobilises Ca2+ from acidic organelles [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Glycyl-L-phenylalanine 2-Naphthylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties and applications of Glycyl-L-phenylalanine 2-naphthylamide (GPN). A key tool in cell biology and biochemistry, GPN is a specific substrate for the lysosomal cysteine protease Cathepsin C, also known as Dipeptidyl Peptidase I. Its unique mechanism of action, which leads to the selective disruption of lysosomes, makes it an invaluable reagent for studying lysosomal function, endocytic pathways, and cellular homeostasis.

Core Biochemical and Physical Properties

This compound is a synthetic dipeptide derivative. Its chemical structure and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 21438-66-4 | [1][2] |

| Molecular Formula | C₂₁H₂₁N₃O₂ | [1][2] |

| Molecular Weight | 347.4 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Purity | ≥95% | [1][2] |

| UV Maximum (λmax) | 243, 283 nm | [1][2] |

| Storage Conditions | -20°C | [1][2] |

| Stability | ≥ 4 years at -20°C | [1][2] |

Solubility Specifications

The solubility of GPN is a critical factor for its use in experimental settings. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] For most biological assays, a stock solution is prepared in an organic solvent and then diluted into the appropriate aqueous buffer.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~25 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |

| Ethanol | ~1 mg/mL |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |

Data sourced from Cayman Chemical product information sheet.[1][2]

Mechanism of Action and Biological Applications

GPN's primary utility stems from its role as a lysosomotropic agent. The molecule is membrane-permeable and diffuses across cellular and lysosomal membranes. Inside the acidic environment of the lysosome, it is specifically hydrolyzed by Cathepsin C.[4] This enzymatic cleavage releases glycyl-L-phenylalanine and 2-naphthylamine. The accumulation of these hydrolysis products within the lysosome leads to an increase in osmotic pressure, causing swelling and eventual rupture of the lysosomal membrane.[1][5] This selective lysosomal disruption is a powerful tool for researchers.

Key Applications:

-

Distinguishing Lysosomes from Endosomes: GPN's selective action on lysosomes allows researchers to differentiate between these two compartments within the endocytic pathway.[6][7]

-

Studying Lysosomal Membrane Permeability: The process of GPN-induced lysis is a direct consequence of changes in lysosomal membrane permeability, making it a useful compound for studying this phenomenon.[1][5]

-

Investigating Cathepsin C Function: As a specific substrate, GPN is used in assays to measure the activity of Cathepsin C.[8][9]

-

Inducing Lysosomal Cell Death: By triggering the release of lysosomal proteases into the cytoplasm, GPN can be used to study lysosome-dependent cell death pathways.

-

Inhibition of Caspase-8 Activation: At a concentration of 50 μM, GPN has been shown to inhibit the cathepsin-dependent activation of caspase-8.[1]

Experimental Protocols

Protocol 1: Lysosomal Integrity Assay

This protocol is designed to assess the integrity of the lysosomal membrane using GPN. The release of a pre-loaded marker or a lysosomal enzyme is measured as an indicator of lysosomal rupture.

Materials:

-

Cells of interest

-

This compound (GPN)

-

Lysosomal marker (e.g., FITC-dextran or a lysosomal enzyme substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)

-

Assay buffer (e.g., sucrose-based buffer)

-

Fluorometer or spectrophotometer

Procedure:

-

Pre-loading Lysosomes (Optional): If using a fluorescent marker, incubate cells with the marker (e.g., FITC-dextran) to allow for endocytosis and accumulation within lysosomes. Wash the cells to remove any extracellular marker.

-

Cell Preparation: Harvest and resuspend the cells in the assay buffer.

-

GPN Treatment: Add GPN to the cell suspension at the desired final concentration.

-

Incubation: Incubate the cells at 37°C for a specific time course.

-

Measurement:

-

For fluorescent markers: Pellet the cells by centrifugation. Measure the fluorescence in the supernatant, which corresponds to the released marker.

-

For lysosomal enzymes: Pellet the cells and measure the enzymatic activity of a lysosomal enzyme (e.g., β-hexosaminidase) in the supernatant.

-

-

Data Analysis: Compare the release of the marker or enzyme in GPN-treated cells to untreated controls.

Protocol 2: Cathepsin C Activity Assay

This protocol measures the activity of Cathepsin C by monitoring the cleavage of GPN. The release of 2-naphthylamine can be detected fluorometrically.

Materials:

-

Isolated lysosomes or purified Cathepsin C

-

This compound (GPN)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT)

-

Fluorometer (Excitation: 335 nm, Emission: 410 nm for 2-naphthylamine)

Procedure:

-

Prepare Substrate Solution: Dissolve GPN in DMSO to make a stock solution and dilute to the desired working concentration in the assay buffer.

-

Prepare Enzyme: Prepare the lysosomal fraction or purified Cathepsin C in the assay buffer.

-

Initiate Reaction: In a microplate well or cuvette, add the enzyme preparation. Initiate the reaction by adding the GPN substrate solution.

-

Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence at 410 nm over time.

-

Calculate Activity: Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. The rate of 2-naphthylamine release is proportional to the Cathepsin C activity.

Visualizations

The following diagrams illustrate the mechanism of GPN-induced lysosomal disruption and a typical experimental workflow.

Caption: Mechanism of GPN-induced lysosomal disruption.

Caption: Workflow for a lysosomal integrity assay using GPN.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Gly-Phe-β-naphthylamide I CAS#: 21438-66-4 I substrate of Cathepsin C I InvivoChem [invivochem.com]

- 4. This compound|GPN Reagent [benchchem.com]

- 5. Intralysosomal hydrolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of lysosomes and autophagosomes by means of glycyl-phenylalanine-naphthylamide, a lysosome-disrupting cathepsin-C substrate [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Synthesis and Structure of Glycyl-L-phenylalanine 2-naphthylamide (GPNA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine 2-naphthylamide (GPNA) is a synthetic dipeptide derivative widely utilized as a specific substrate for the lysosomal cysteine protease, Cathepsin C (Dipeptidyl Peptidase I). Its intracellular hydrolysis leads to the accumulation of osmotically active products, resulting in the selective disruption of lysosomes. This property makes GPNA an invaluable tool in cell biology for studying lysosomal membrane permeability, distinguishing lysosomes from other endocytic compartments, and investigating cellular processes such as autophagy. This technical guide provides a comprehensive overview of the synthesis, structure, and biological application of GPNA, including detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical and Structural Data

This compound is a well-characterized dipeptide naphthylamide. Its key physicochemical properties are summarized in the table below. While detailed crystallographic or NMR structural data is not extensively published in readily available literature, the fundamental properties are well-established.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁N₃O₂ | [1] |

| Molecular Weight | 347.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% (commercially available) | [1] |

| UV/Vis. λmax | 243, 283 nm | [1] |

| Solubility | ||

| Ethanol | ~1 mg/mL | [1] |

| DMSO | ~20 mg/mL | [1] |

| DMF | ~25 mg/mL | [1] |

| Aqueous Buffers | Sparingly soluble | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥4 years at -20°C | [1] |

Synthesis of this compound

The synthesis of GPNA is a multi-step process that involves the initial synthesis of the dipeptide backbone, Glycyl-L-phenylalanine (Gly-Phe), followed by the coupling of this dipeptide to 2-naphthylamine. The following sections detail representative protocols for these steps.

Synthesis of Glycyl-L-phenylalanine Dipeptide

A common and efficient method for the synthesis of the Gly-Phe dipeptide is through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Synthesis of Gly-Phe

This protocol is representative for a 0.1 mmol scale synthesis.

Materials:

-

Fmoc-Phe-Wang resin (e.g., 0.4 mmol/g loading)

-

Fmoc-Gly-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Solid-phase synthesis reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling:

-

Weigh 250 mg of Fmoc-Phe-Wang resin and transfer it to the reaction vessel.

-

Add 5 mL of DCM and allow the resin to swell for 20 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with 5 mL of DMF for 1 minute each.

-

-

Fmoc Deprotection of Phenylalanine:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin five times with 5 mL of DMF.

-

-

Coupling of Glycine:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

-

Add the dissolved amino acid and HOBt solution to the resin.

-

Add DIC (3 equivalents, 0.3 mmol) to the resin slurry.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To confirm complete coupling, perform a Kaiser test.

-

Wash the resin three times with 5 mL of DMF, followed by three washes with 5 mL of DCM.

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the newly added Glycine.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the cleavage solution to separate it from the resin beads, collecting the filtrate.

-

-

Precipitation and Isolation:

-

Precipitate the crude dipeptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude Glycyl-L-phenylalanine peptide under vacuum.

-

Quantitative Parameters for Gly-Phe Synthesis:

| Parameter | Typical Value |

| Resin Loading | 0.25 - 1.00 mmol/g |

| Fmoc Deprotection Efficiency | > 99% |

| Coupling Efficiency | > 98% |

| Overall Yield (crude) | 70 - 90% |

Amidation of Glycyl-L-phenylalanine with 2-Naphthylamine

The final step is the formation of the amide bond between the carboxylic acid of the Gly-Phe dipeptide and the amino group of 2-naphthylamine. This is typically performed in solution phase using a coupling agent.

Representative Experimental Protocol: Solution-Phase Amidation

Materials:

-

N-terminally protected Glycyl-L-phenylalanine (e.g., Boc-Gly-Phe-OH)

-

2-Naphthylamine

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA) (if starting from a hydrochloride salt)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Activation of the Dipeptide:

-

In a round-bottom flask, dissolve Boc-Gly-Phe-OH (1.0 eq), HOBt (1.2 eq), and 2-naphthylamine (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0°C in an ice bath.

-

-

Coupling Reaction:

-

Add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture.

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

-

Combine the filtrate and washings.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude protected product in a solution of TFA in DCM (e.g., 20-50%) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by preparative reversed-phase HPLC to yield the pure this compound.[2]

-

Structure and Visualization

The chemical structure of this compound consists of a glycine residue linked via a peptide bond to an L-phenylalanine residue, which in turn is amidated with a 2-naphthylamine moiety.

Mechanism of Action and Experimental Application

GPNA is a cell-permeable substrate for Cathepsin C. Once inside the cell, it diffuses into lysosomes where the acidic environment and high concentration of Cathepsin C lead to its rapid hydrolysis. The cleavage of the peptide bond results in the formation of Glycyl-L-phenylalanine and 2-naphthylamine within the lysosome. These products, particularly the dipeptide, are less membrane-permeable and accumulate, leading to a significant increase in the intra-lysosomal osmotic pressure. This osmotic stress ultimately causes swelling and rupture of the lysosomal membrane, releasing lysosomal contents into the cytoplasm.[3][4][5][6][7][8]

This selective lysosomotropic activity allows GPNA to be used in various experimental contexts:

-

Distinguishing Lysosomes from Endosomes: GPNA selectively disrupts lysosomes, allowing researchers to differentiate between lysosomal and pre-lysosomal compartments in studies of endocytosis and trafficking.[5][6][7]

-

Studying Autophagy: By selectively eliminating lysosomes, the role of these organelles in the final stages of autophagy can be investigated.

-

Inducing Cell Death: The release of lysosomal proteases (cathepsins) into the cytoplasm can trigger apoptotic or necrotic cell death pathways, making GPNA a tool to study lysosome-dependent cell death.

Conclusion

This compound is a crucial chemical probe for the study of lysosomal function. Its synthesis, while requiring standard peptide chemistry techniques, is achievable through a combination of solid-phase and solution-phase methods. The well-defined mechanism of action, leading to selective lysosomal lysis, ensures its continued utility in diverse areas of cell biology and drug development research. This guide provides the foundational information required for the synthesis and application of this important compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. bachem.com [bachem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Intralysosomal hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on invertase endocytosed by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Glycyl-L-phenylalanine 2-Naphthylamide (GPN): A Technical Guide to Its Role in Lysosomal Membrane Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a dipeptide derivative widely utilized in cell biology research to investigate the role of lysosomes in various cellular processes. It has been historically considered a specific lysosomotropic agent that induces osmotic lysis of lysosomes. However, recent studies have brought this classical mechanism into question, proposing an alternative pathway independent of lysosomal rupture. This technical guide provides an in-depth analysis of the current understanding of GPN's effects on lysosomal membrane permeability, presenting both the canonical and revised models of its mechanism of action. We will delve into the experimental protocols used to assess its effects, present quantitative data from key studies, and illustrate the proposed signaling pathways.

Mechanism of Action: A Controversial Landscape

The precise mechanism by which GPN exerts its effects on lysosomes is a subject of ongoing scientific debate. Two primary models have been proposed: the classical osmotic lysis model and a more recent pH-dependent calcium release model.

The Classical Osmotic Lysis Model

The traditional view posits that GPN, being a substrate for the lysosomal endopeptidase Cathepsin C, is actively transported into the lysosome.[1][2][3] Once inside, Cathepsin C cleaves GPN into glycyl-L-phenylalanine and 2-naphthylamide.[4] The accumulation of these hydrolysis products within the lysosomal lumen is thought to generate a significant osmotic gradient, leading to water influx, swelling, and eventual rupture of the lysosomal membrane.[4][5][6] This disruption releases lysosomal contents, including ions and enzymes, into the cytosol.[7]

The Revised pH-Dependent ER Calcium Release Model

More recent and comprehensive studies have challenged the classical model. These investigations suggest that GPN's primary effects are independent of Cathepsin C activity and do not necessarily lead to acute lysosomal rupture.[8][9] This revised model proposes that GPN, as a weak base, rapidly permeates cellular membranes and accumulates in the acidic environment of the lysosomes, leading to a sustained increase in lysosomal pH (pHly).[8][9] This is followed by a transient increase in cytosolic pH (pHcyt).[8][9] The elevation in cytosolic pH is then purported to directly stimulate calcium release from the endoplasmic reticulum (ER), independent of the canonical inositol 1,4,5-trisphosphate (IP3) and ryanodine receptors.[8][9] According to this model, the observed cytosolic calcium signals originate from the ER, not from damaged lysosomes.[8][9]

Some studies provide a more nuanced perspective, suggesting that while GPN does induce a rapid increase in cytosolic pH, the subsequent calcium signals are better correlated with pH changes within the lysosome.[10][11] These studies maintain that GPN's primary target is indeed the acidic organelles.[10][12]

Signaling Pathways

The proposed signaling pathways for GPN's action differ significantly between the two models.

Classical Model Signaling Pathway

Caption: Classical GPN signaling pathway leading to osmotic lysis.

Revised Model Signaling Pathway

Caption: Revised GPN signaling pathway via cytosolic pH and ER calcium release.

Quantitative Data on GPN-Induced Effects

The following tables summarize quantitative data from various studies on the effects of GPN.

Table 1: GPN Concentration and Effects on Lysosomal/Cytosolic pH and Calcium Mobilization

| Cell Type | GPN Concentration (µM) | Effect on Lysosomal pH (pHly) | Effect on Cytosolic pH (pHcyt) | Cytosolic Ca2+ Response | Reference |

| HEK cells | 200 | Sustained increase | Transient increase | Transient increase | [8][9] |

| Fibroblasts | Not Specified | Increase (inferred from LysoTracker) | Rapid increase | Slower, robust increase | [10][12] |

| U2OS cells | 200 | Not explicitly measured | Not explicitly measured | Release from nearly all lysosomes | [4] |

| Not Specified | 20, 100, 200 | Concentration-dependent decrease in LysoTracker fluorescence | Not measured | Concentration-dependent, complex signals | [13] |

Table 2: Temporal Dynamics of GPN-Induced Events

| Cell Type | GPN Concentration (µM) | Time to Half-Maximal Loss of LysoTracker Fluorescence | Time to Maximal Ca2+ Response | Reference |

| Not Specified | 200 | ~50 seconds | ~100 seconds | [13] |

| Not Specified | 100 | ~100 seconds | ~150 seconds | [13] |

| Not Specified | 20 | ~150 seconds | >200 seconds | [13] |

| MCF10A cells | 200 | Rapid relocalization of GFP-LC3A in <12 min | Not measured | [14][15] |

Experimental Protocols

Accurate assessment of GPN's effects requires robust experimental design. Below are detailed methodologies for key experiments.

Assessment of Lysosomal Membrane Permeability (LMP)

a) Dextran Release Assay: This method directly measures the loss of lysosomal integrity.

-

Cell Culture: Plate cells (e.g., HEK, U2OS) on glass-bottom dishes suitable for microscopy.

-

Loading: Incubate cells with a high molecular weight (e.g., 10 kDa) dextran conjugated to a fluorescent probe (e.g., FITC, Alexa Fluor 488) at 37°C for 12-24 hours. This allows for endocytosis and accumulation of the dextran in lysosomes.

-

Chase: Wash the cells with fresh medium and incubate for at least 1-2 hours to chase the dextran into the lysosomal compartment.

-

Treatment: Acquire baseline fluorescence images. Add GPN at the desired concentration (e.g., 200 µM).

-

Imaging: Capture time-lapse images using a fluorescence microscope.

-

Analysis: Quantify the change in fluorescence pattern. A shift from a punctate (intact lysosomes) to a diffuse cytosolic pattern indicates lysosomal rupture.

b) Galectin-3 Puncta Formation Assay: Galectin-3 is a cytosolic protein that binds to β-galactosides exposed on the luminal side of damaged lysosomal membranes.

-

Cell Transfection: Transfect cells (e.g., U2OS) with a plasmid encoding a fluorescently tagged Galectin-3 (e.g., mCherry-Gal3).

-

Treatment: Treat cells with varying concentrations of GPN for a defined period (e.g., 5 minutes).

-

Fixation and Imaging: Fix the cells and acquire fluorescence images.

-

Analysis: Count the number of fluorescent Galectin-3 puncta per cell. An increase in puncta formation correlates with the extent of lysosomal membrane damage.[16]

Measurement of Lysosomal and Cytosolic pH

-

Lysosomal pH (pHly):

-

Probe: Use lysosomotropic fluorescent dyes like LysoTracker Red or dextran-conjugated pH-sensitive dyes (e.g., Oregon Green dextran).

-

Procedure: Load cells with the chosen probe. Acquire baseline fluorescence and then add GPN.

-

Analysis: Monitor the change in fluorescence intensity over time. For LysoTracker, a decrease in fluorescence indicates an increase in pHly. For pH-sensitive dextrans, the change in fluorescence will depend on the specific dye's properties.[8][9]

-

-

Cytosolic pH (pHcyt):

-

Probe: Use a ratiometric pH-sensitive dye like BCECF-AM or SNARF-1.

-

Procedure: Load cells with the dye and measure the ratio of fluorescence at two different excitation or emission wavelengths.

-

Analysis: Calibrate the fluorescence ratio to pH values using standard buffers. Monitor the change in the fluorescence ratio after GPN addition to determine the change in pHcyt.

-

Measurement of Cytosolic Calcium Concentration

-

Probe: Use fluorescent calcium indicators such as Fura-2-AM (ratiometric) or Fluo-8-AM (single wavelength).

-

Procedure: Load cells with the calcium indicator dye.

-

Imaging: Acquire baseline fluorescence images. Add GPN and record the change in fluorescence intensity over time using a fluorescence microscope equipped for live-cell imaging.

-

Analysis: For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation. For Fluo-8, measure the change in fluorescence intensity. An increase in the ratio or intensity indicates a rise in cytosolic calcium concentration.[9]

Experimental Workflow for Investigating GPN's Mechanism

Caption: A generalized workflow for studying GPN's effects.

Conclusion and Future Directions

The role of this compound in inducing lysosomal membrane permeability is more complex than initially understood. While it remains a valuable tool for studying lysosomal function, researchers must be aware of the ongoing debate surrounding its precise mechanism of action. The classical osmotic lysis model and the revised pH-dependent ER calcium release model offer contrasting explanations for its effects. The choice of experimental approach and the interpretation of results should consider both possibilities.

For drug development professionals, understanding the dual potential mechanisms of GPN is crucial. If GPN or similar molecules are considered in therapeutic contexts, their effects on both lysosomal integrity and broader cellular ion homeostasis must be carefully evaluated.

Future research should focus on definitively resolving the role of Cathepsin C in GPN's action across different cell types and experimental conditions. Furthermore, elucidating the specific molecular players involved in the proposed pH-dependent ER calcium release would be a significant advancement in our understanding of lysosome-ER communication and cellular signaling. The development of more specific and targeted tools to modulate lysosomal function will be invaluable for both basic research and therapeutic applications.

References

- 1. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of this compound, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Separation of lysosomes and autophagosomes by means of glycyl-phenylalanine-naphthylamide, a lysosome-disrupting cathepsin-C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intralysosomal hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. GPN does not release lysosomal Ca2+ but evokes Ca2+ release from the ER by increasing the cytosolic pH independently of cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of L-Glycyl-L-phenylalanine 2-naphthylamide (GPN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake and metabolism of L-Glycyl-L-phenylalanine 2-naphthylamide (GPN), a widely used chemical probe to study lysosomal function. It covers the prevailing theories of its mechanism of action, details its metabolic pathway, and offers detailed experimental protocols for its study.

Introduction: A Dual-Mechanism Compound

L-Glycyl-L-phenylalanine 2-naphthylamide (GPN) is a cell-permeable dipeptide derivative that has been instrumental in the study of lysosomal biology. For many years, its effects were attributed to a straightforward mechanism involving lysosomal enzyme activity. However, recent evidence has unveiled a more complex picture, suggesting a dual mechanism of action that is crucial for the correct interpretation of experimental results.

The Traditional Model: Cathepsin C-Mediated Lysosomal Osmotic Lysis

The classical understanding of GPN's action is centered on its role as a specific substrate for the lysosomal cysteine protease, Cathepsin C (also known as Dipeptidyl Peptidase I).[1][2] According to this model, GPN freely diffuses across the plasma and lysosomal membranes into the acidic lumen of the lysosome. Inside the lysosome, Cathepsin C hydrolyzes GPN into glycyl-L-phenylalanine and 2-naphthylamine. The dipeptide, being less membrane-permeable, is thought to accumulate within the lysosome, leading to an increase in osmotic pressure that ultimately causes lysosomal swelling and rupture, releasing lysosomal contents into the cytosol.

The Revised Model: A Cathepsin C-Independent pH Perturbant

More recent and compelling research has challenged the universal applicability of the osmotic lysis model. These studies have demonstrated that many of the acute effects of GPN, such as the rapid increase in lysosomal pH and the subsequent release of calcium into the cytosol, occur independently of Cathepsin C activity.[1][3] This revised understanding posits that GPN, as a weak base, rapidly accumulates in the acidic environment of the lysosome, leading to a dissipation of the proton gradient and an increase in lysosomal pH. This change in pH is then proposed to cause a transient increase in cytosolic pH, which in turn triggers the release of calcium from the endoplasmic reticulum (ER), not from the lysosomes themselves.[3] Evidence for this model comes from experiments using Cathepsin C-deficient cells and the D-phenylalanine stereoisomer of GPN (D-GPN), which is not a substrate for Cathepsin C, yet still elicits similar effects on pH and calcium signaling.